molecular formula C13H12BrNS B12041922 2-(BenZylthio)-5-bromo-4-methylpyridine

2-(BenZylthio)-5-bromo-4-methylpyridine

Cat. No.: B12041922
M. Wt: 294.21 g/mol
InChI Key: APSRZFDTLJAENN-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-bromo-4-methylpyridine is a pyridine derivative characterized by a benzylthio group at the 2-position, bromine at the 5-position, and a methyl group at the 4-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis and drug discovery. The benzylthio group enhances lipophilicity and may influence binding to biological targets, while bromine serves as a reactive site for further functionalization.

Properties

Molecular Formula

C13H12BrNS

Molecular Weight

294.21 g/mol

IUPAC Name

2-benzylsulfanyl-5-bromo-4-methylpyridine

InChI

InChI=1S/C13H12BrNS/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

APSRZFDTLJAENN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromo-4-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine, which is brominated to introduce the bromine atom at the 5-position.

    Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the benzylthio group at the 2-position.

The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(Benzylthio)-5-bromo-4-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-bromo-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring or other substituents.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, THF).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, ligands, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(Benzylthio)-5-bromo-4-methylpyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-bromo-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylthio group can interact with hydrophobic pockets, while the bromine and methyl groups can participate in various non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
2-(Benzylthio)-5-bromo-4-methylpyridine 2-(Benzylthio), 5-Br, 4-CH₃ Benzylthio, Br, CH₃ Electron-withdrawing (Br), lipophilic (benzylthio)
2-(Benzylthio)-5-chloropyridine 2-(Benzylthio), 5-Cl Benzylthio, Cl Less steric hindrance (no CH₃)
2-Bromo-5-(difluoromethyl)-4-methylpyridine 2-Br, 5-(CF₂H), 4-CH₃ Br, CF₂H, CH₃ Strong electron-withdrawing (CF₂H)
5-Bromo-2-methoxypyridine 5-Br, 2-OCH₃ Br, OCH₃ Electron-donating (OCH₃)
2-(Benzylthio)-3-nitropyridine 2-(Benzylthio), 3-NO₂ Benzylthio, NO₂ Strong electron-withdrawing (NO₂)

Key Observations:

  • Bromine at position 5 offers a reactive site for cross-coupling reactions, similar to 5-bromo-2-methoxypyridine, but the methyl group at position 4 introduces steric effects absent in simpler analogs .
  • Compared to 2-(Benzylthio)-3-nitropyridine, the target compound lacks the nitro group’s strong electron-withdrawing effect, which may reduce electrophilicity and alter reaction pathways .

Table 3: Reactivity in Common Reactions

Reaction Type 2-(Benzylthio)-5-bromo-4-methylpyridine 5-Bromo-2-methoxypyridine 2-(Benzylthio)-3-nitropyridine
Suzuki Coupling High yield (Br as leaving group) Moderate yield Low yield (NO₂ deactivates ring)
Nucleophilic Substitution Facilitated by Br and benzylthio Limited (OCH₃ directs) Competed by NO₂
Oxidation Benzylthio → Sulfone Stable NO₂ reduces reactivity

Key Insights:

  • The bromine atom in the target compound enables efficient cross-coupling reactions, outperforming nitro-substituted analogs .
  • The benzylthio group can be oxidized to a sulfone, expanding its utility in prodrug design, a feature absent in methoxy derivatives .
  • Steric hindrance from the methyl group may slow reactions at position 4 but protects against unwanted side reactions .

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